molecular formula C7H13NO B14772083 1-Ethylpyrrolidine-3-carbaldehyde

1-Ethylpyrrolidine-3-carbaldehyde

Cat. No.: B14772083
M. Wt: 127.18 g/mol
InChI Key: MFWSUINTUGOCRD-UHFFFAOYSA-N
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Description

1-Ethylpyrrolidine-3-carbaldehyde is an organic compound that belongs to the class of pyrrolidines, which are cyclic secondary amines. This compound features a pyrrolidine ring substituted with an ethyl group and an aldehyde functional group at the 3-position. It is a versatile intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylpyrrolidine-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-ethylpyrrolidine with an oxidizing agent to introduce the aldehyde functional group at the 3-position. For instance, the oxidation of 1-ethylpyrrolidine using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The starting material, 1-ethylpyrrolidine, is subjected to controlled oxidation conditions using industrial oxidants such as chromium trioxide or potassium permanganate. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylpyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or oximes when reacted with amines or hydroxylamine, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, hydroxylamine.

Major Products:

    Oxidation: 1-Ethylpyrrolidine-3-carboxylic acid.

    Reduction: 1-Ethylpyrrolidine-3-methanol.

    Substitution: Imines, oximes.

Scientific Research Applications

1-Ethylpyrrolidine-3-carbaldehyde has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a building block for bioactive molecules.

    Medicine: It is a precursor in the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.

    Industry: It is utilized in the production of fine chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-ethylpyrrolidine-3-carbaldehyde depends on its specific application. In general, the aldehyde functional group can undergo nucleophilic addition reactions, forming intermediates that participate in various biochemical pathways. For example, in medicinal chemistry, it can react with nucleophiles in the active site of enzymes, leading to the formation of enzyme-inhibitor complexes.

Comparison with Similar Compounds

    Pyrrolidine: A cyclic secondary amine without the ethyl and aldehyde substituents.

    Pyrrolidine-3-carbaldehyde: Similar structure but lacks the ethyl group.

    1-Ethylpyrrolidine: Similar structure but lacks the aldehyde group.

Uniqueness: 1-Ethylpyrrolidine-3-carbaldehyde is unique due to the presence of both the ethyl and aldehyde functional groups, which confer distinct reactivity and applications compared to its analogs. The combination of these groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-ethylpyrrolidine-3-carbaldehyde

InChI

InChI=1S/C7H13NO/c1-2-8-4-3-7(5-8)6-9/h6-7H,2-5H2,1H3

InChI Key

MFWSUINTUGOCRD-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C1)C=O

Origin of Product

United States

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